molecular formula C11H9N3O3 B8464797 4-(5-Nitropyridin-2-yloxy)phenylamine

4-(5-Nitropyridin-2-yloxy)phenylamine

Cat. No.: B8464797
M. Wt: 231.21 g/mol
InChI Key: UHXWYRZDBITALP-UHFFFAOYSA-N
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Description

The compound 4-(5-Nitropyridin-2-yloxy)phenylamine consists of a phenylamine core substituted with a 5-nitropyridin-2-yloxy group. The analysis below instead focuses on structurally and functionally related phenylamine derivatives from the evidence, highlighting trends in substituent effects, synthesis, and applications.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-(5-nitropyridin-2-yl)oxyaniline

InChI

InChI=1S/C11H9N3O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H,12H2

InChI Key

UHXWYRZDBITALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phenylamine Derivatives

Structural Analogues and Substituent Effects

The provided evidence includes phenylamine derivatives with diverse substituents, which influence their physicochemical and biological properties:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference ID
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide C₁₄H₈ClNO₂ Monomer for polyimide synthesis
MDMA (3,4-Methylenedioxy)phenylamine Methylenedioxy, methyl C₁₁H₁₅NO₂ Psychotropic substance (controlled)
(S)-4-(2-Methyl-butoxy)-phenylamine 2-Methyl-butoxy C₁₁H₁₇NO Rare chemical (catalogued)
4-(4-Methyl-piperazin-1-ylmethyl)phenylamine Piperazinylmethyl C₁₂H₁₉N₃ Chemical intermediate for drug development
4-[2-(2-Methoxyphenyl)ethyl]phenylamine Methoxyphenethyl C₁₅H₁₇NO Intermediate in drug synthesis
2-[4-(tert-butyl)phenoxy]-5-(trifluoromethyl)phenylamine tert-Butyl, trifluoromethyl, phenoxy C₁₇H₁₈F₃NO Noted for high molar mass (317.33 g/mol)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (as in the target compound) and trifluoromethyl groups (e.g., ) enhance electrophilicity and stability, making such compounds useful in reactions requiring electron-deficient aromatic systems.
  • Electron-Donating Groups (EDGs) : Methoxy (e.g., ) or alkyloxy groups (e.g., ) increase electron density, improving solubility and basicity.
  • Hybrid Structures: Piperazinylmethyl () and phenoxy () groups introduce steric bulk or hydrogen-bonding sites, impacting molecular interactions in drug design.

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